molecular formula C22H18Cl2N4O3 B2612126 3-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2612126
M. Wt: 457.3 g/mol
InChI Key: AWQZJFGTYPBFMR-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18Cl2N4O3 and its molecular weight is 457.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research into structurally similar compounds often focuses on crystal structure analysis. For example, studies on related dihydropyrazole and pyrazolone derivatives have detailed their molecular conformation, hydrogen bonding, and crystal packing. Such structural analyses can provide insights into the compound's potential interactions with biological targets or materials (Butcher et al., 2012).

Medicinal Chemistry

Several derivatives of pyrazole and pyrazolone, which share a structural motif with the compound , have been explored for their therapeutic potential, including anti-inflammatory, anti-cancer, and anti-obesity activities. This suggests that the compound could also be researched for similar medicinal properties, albeit with a focus away from direct drug use and dosages (Srivastava et al., 2007).

Heterocyclic Chemistry

The compound's heterocyclic structure, incorporating oxazole and pyrazolone rings, indicates its relevance in the synthesis of new heterocyclic compounds. Research on similar structures has led to the development of novel pyranopyrazoles, pyrazolopyrimidines, and other heterocycles, which are of interest for their diverse pharmacological activities and as intermediates in organic synthesis (Al-Amiery et al., 2012).

Molecular Modeling and Drug Design

Compounds with a similar structural framework have been used in molecular modeling studies to understand their interactions with biological targets, such as cannabinoid receptors. This suggests potential applications of the compound in computational drug design and the exploration of its binding affinities towards specific proteins or receptors (Yan et al., 2010).

Synthesis and Characterization

Research on related compounds has also focused on their synthesis, characterization, and potential for forming novel derivatives. These studies contribute to the broader field of synthetic organic chemistry, offering new methods and strategies for constructing complex molecules (Fadda et al., 2012).

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O3/c1-12-19(22(30)28(27(12)3)14-8-5-4-6-9-14)25-21(29)17-13(2)31-26-20(17)18-15(23)10-7-11-16(18)24/h4-11H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQZJFGTYPBFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.